
(3-Aminophenyl)methanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminophenyl)methanediol is an organic compound that belongs to the class of aminophenols It is characterized by the presence of an amino group (-NH2) and two hydroxyl groups (-OH) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)methanediol can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of 3-nitrophenol using catalytic hydrogenation or chemical reduction methods can yield this compound . Another method involves the direct hydroxylation of 3-aminophenol under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). These catalysts facilitate the hydrogenation of nitro compounds to produce the desired aminophenol derivative .
化学反応の分析
Types of Reactions
(3-Aminophenyl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different aminophenol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various aminophenol derivatives, quinones, and substituted phenols .
科学的研究の応用
(3-Aminophenyl)methanediol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of (3-Aminophenyl)methanediol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate enzyme activities, receptor functions, and other cellular processes .
類似化合物との比較
Similar Compounds
2-Aminophenol: Similar structure but with the amino group at the ortho position.
4-Aminophenol: Similar structure but with the amino group at the para position.
Methanediol: Simplest geminal diol with two hydroxyl groups attached to a single carbon atom
Uniqueness
(3-Aminophenyl)methanediol is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that differ from other aminophenol derivatives .
特性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC名 |
(3-aminophenyl)methanediol |
InChI |
InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7,9-10H,8H2 |
InChIキー |
VLWJROXJIROAIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


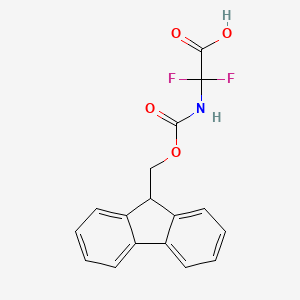

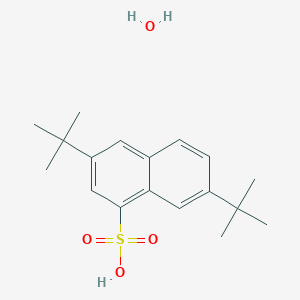
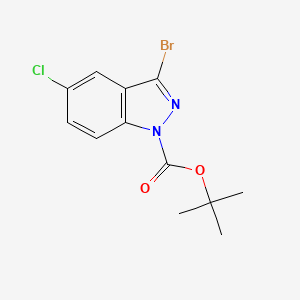

![7-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12970322.png)




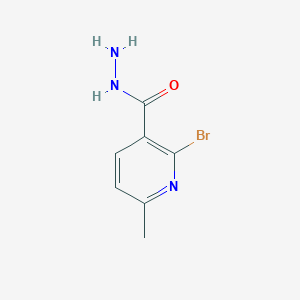
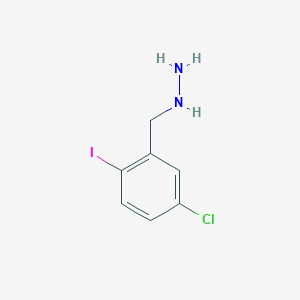

![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)
